5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one
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Overview
Description
5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C13H17NO3 It is a derivative of pyrrolidin-2-one, featuring a 3,4-dimethoxyphenyl group attached to the pyrrolidine ring
Mechanism of Action
Target of Action
Pyrrolidin-2-one is a type of pyrrolidine, a class of compounds that are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Pyrrolidin-2-one compounds often interact with their targets through the pyrrolidin-2-one ring, which can efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidin-2-one compounds can potentially affect a wide range of biochemical pathways due to their structural diversity .
Pharmacokinetics
Pyrrolidin-2-one compounds are generally well-absorbed and distributed due to their lipophilic nature .
Result of Action
Pyrrolidin-2-one compounds can have a wide range of effects depending on their specific targets .
Action Environment
Environmental factors such as ph and temperature can potentially affect the stability and efficacy of pyrrolidin-2-one compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a Mannich reaction, where the aldehyde, pyrrolidine, and formaldehyde are reacted together under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: The parent compound, lacking the 3,4-dimethoxyphenyl group.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, often exhibiting different biological activities.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various chemical syntheses.
Uniqueness
5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific chemical and biological properties. This structural feature can enhance its ability to interact with certain biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-5-3-9(8-12(11)17-2)7-10-4-6-13(15)14-10/h3,5,8,10H,4,6-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBJHLOPKOTCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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